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Compound of Interest |

Compound Name: 2,4,6-Tribromophenyl acetate

CAS No.: 607-95-4

Cat. No.: B118256

\ J

Structural Identity, Synthetic Protocols, and Utility in Pharmaceutical Acylation

Executive Summary

This technical guide provides a comprehensive analysis of 2,4,6-tribromophenyl acetate, a
halogenated phenolic ester utilized primarily as a reactive intermediate in organic synthesis
and flame retardant research. For drug development professionals, this compound represents
a class of "activated esters"—reagents capable of selective acylation under mild conditions due
to the enhanced leaving group ability of the electron-deficient tribromophenoxide moiety. This
document details its nomenclature, validated synthesis protocols, mechanistic behaviors, and
safety standards.

Part 1: Nomenclature & Structural Integrity
IUPAC Designation

The definitive International Union of Pure and Applied Chemistry (IUPAC) name is: 2,4,6-
Tribromophenyl acetate[1][2]

Nomenclature Breakdown:

o Parent Structure: The compound is an ester derived from acetic acid and a substituted
phenol.

» Acyl Group:Acetate (derived from acetic acid, ethanoate).
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e Aryl Group:2,4,6-Tribromophenyl.[1][2][3][24][5][6][71[8][9]
o The phenyl ring is numbered starting at the carbon attached to the oxygen (C1).
o Bromine atoms are located at positions 2, 4, and 6 (ortho, para, ortho).

o Alternative Names: Acetic acid 2,4,6-tribromophenyl ester; 1-Acetoxy-2,4,6-

tribromobenzene.

Physicochemical Profile

The following data serves as a baseline for identification and purity analysis.

Property Value Notes

Distinct from the phenol

CAS Registry Number 607-95-4 precursor (118-79-6).[1][2][3]
[41[]

Molecular Formula CsHsBrs0O:2

Molecular Weight 372.84 g/mol

Critical QC Parameter: Lower
Melting Point 83-85 °C than the precursor 2,4,6-
tribromophenol (94-96 °C).

N Sparingly soluble in cold
Solubility CHCIs, CH2Cl2, THF ] )
alcohols; insoluble in water.

_ , Recrystallized typically from
Appearance White to off-white needles
ethanol/water.

Part 2: Synthetic Pathways & Mechanistic Causality
Synthesis Protocol: Acetylation of 2,4,6-Tribromophenol

Objective: Synthesize 2,4,6-tribromophenyl acetate via nucleophilic acyl substitution.

Causality & Rationale: Direct esterification (Fischer) is inefficient due to the reduced
nucleophilicity of the phenolic oxygen caused by the electron-withdrawing bromine atoms.
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Therefore, we utilize acetic anhydride (Ac20) with a basic catalyst (pyridine or sodium acetate)
to drive the reaction. Pyridine acts dualistically: it activates the anhydride and neutralizes the
acetic acid byproduct.

Reagents:
e 2,4,6-Tribromophenol (TBP) [1.0 eq][3][5][6][7][10]

o Acetic Anhydride [1.5 eq]
o Pyridine [Catalytic amount or solvent]

 Sulfuric Acid (Optional catalyst for scale-up)

Step-by-Step Methodology:

¢ Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (30.2
mmol) of 2,4,6-tribromophenol in 20 mL of acetic anhydride.

o Catalysis: Add 5 drops of concentrated sulfuric acid (or use pyridine as solvent). The reaction
is slightly exothermic.

¢ Reflux: Heat the mixture to mild reflux (approx. 120°C) for 1-2 hours.

o Validation: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The starting material
(TBP) will have a lower R_f than the ester product due to the loss of the H-bond donating
hydroxy! group.

e Quenching: Cool the mixture to room temperature and pour slowly into 200 mL of ice-water
with vigorous stirring. The excess acetic anhydride hydrolyzes, and the product precipitates.

 Purification: Filter the white solid. Recrystallize from ethanol to remove traces of unreacted
phenol.

Reaction Pathway Diagram

The following diagram illustrates the conversion of phenol to the acetate derivative.
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Figure 1: Synthetic pathway for the acetylation of electron-deficient phenols.

Part 3: Reactivity Profile & Drug Development Utility
The "Active Ester" Concept

In drug development, particularly peptide synthesis and bioconjugation, 2,4,6-tribromophenyl
acetate functions as an activated ester.

e Mechanism: The three bromine atoms exert a strong inductive electron-withdrawing effect (-
). This stabilizes the phenoxide anion (triboromophenoxide, pKa ~6.0) relative to
unsubstituted phenoxide (pKa ~10.0).

e Result: The carbonyl carbon becomes highly electrophilic, and the tribromophenoxide
becomes an excellent leaving group.

o Application: It is used to transfer the acetyl group to amines (acetylation) under mild
conditions where acid chlorides might be too harsh or non-selective.

Amine Acylation Workflow

This reaction mimics the behavior of Pentafluorophenyl (PFP) esters or N-hydroxysuccinimide
(NHS) esters commonly used in ADC (Antibody-Drug Conjugate) linkers.
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Figure 2: Mechanism of amine acylation using TBPA as an activated transfer reagent.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following
spectroscopic fingerprints.

Proton NMR (*H-NMR)

Solvent: CDCl3

Chemical Shift () Multiplicity Integration Assignment

Acetyl methyl group (-

2.38 ppm Singlet (s 3H
PP glet (5) COCHs).

Aromatic protons at

7.75 ppm Singlet (s 2H
PP glet (5) C3 and C5b.
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Note: The aromatic signal appears as a singlet because the protons at positions 3 and 5 are
chemically equivalent due to the C2 symmetry of the molecule.

Mass Spectrometry (GC-MS)

e Molecular lon (M+): Clusters around m/z 370, 372, 374, 376 due to the isotopic distribution of
three Bromine atoms (’°Br and 81Br).

o Base Peak: Often m/z 43 (Acetyl cation [CH3CQ]*).

e Fragment: Loss of ketene (M - 42) leads to the tribromophenol ion cluster (m/z ~330).
Part 5: Safety & Handling (EHS)

Hazard Identification:

» Skin/Eye Irritant: Halogenated phenols and their esters can cause contact dermatitis.

o Environmental: 2,4,6-Tribromophenol derivatives are persistent. Waste must be segregated
into halogenated organic waste streams.

Handling Protocol:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Ventilation: All operations involving acetic anhydride or heating of halogenated aromatics
must be performed in a certified fume hood.

» Spill Control: Adsorb on vermiculite. Do not wash down drains due to aquatic toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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